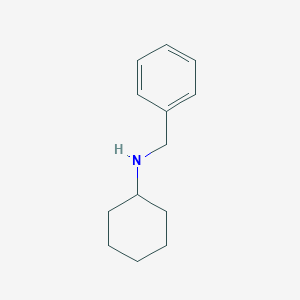

N-benzylcyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYMFZAZUYNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195951 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-25-9 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzylcyclohexanamine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and spectroscopic characterization of N-benzylcyclohexanamine. It also explores the pharmacological and toxicological profile of this compound, positioning it within the broader class of arylcyclohexylamines. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Properties

This compound is a secondary amine featuring a cyclohexyl group and a benzyl (B1604629) group attached to a nitrogen atom. Its chemical structure is foundational to its reactivity and potential biological activity.

Structure:

Molecular Formula: C₁₃H₁₉N

Physicochemical Properties

The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| CAS Number | 4383-25-9 | 16350-96-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 189.30 g/mol | 225.76 g/mol | --INVALID-LINK-- |

| Appearance | Colorless oil | Neat solid | --INVALID-LINK-- |

| Boiling Point | 289.8 °C at 760 mmHg | Not available | --INVALID-LINK-- |

| Melting Point | 149 °C | 252-253 °C | --INVALID-LINK-- |

| Density | 0.97 g/cm³ | Not available | --INVALID-LINK-- |

| pKa (Predicted) | 10.05 ± 0.20 | Not applicable | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Miscible with water. | Soluble in acetonitrile, chloroform, and methanol. | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized through several routes, with reductive amination and N-alkylation being the most common.

Reductive Amination

This method involves the reaction of cyclohexylamine (B46788) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine.

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation:

-

In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and benzaldehyde (1.2 equivalents) in methanol.

-

Reflux the mixture for 2-4 hours to facilitate the formation of the Schiff base (imine). The reaction can be monitored by TLC.

-

-

Reduction:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

N-Alkylation

This method involves the direct alkylation of cyclohexylamine with a benzyl halide in the presence of a base.

The Multifaceted Biological Activities of N-Benzylcyclohexanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-benzylcyclohexanamine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visualizations of experimental workflows and putative signaling pathways are included to facilitate understanding.

Core Biological Activities

This compound derivatives have been investigated for several key therapeutic applications, with promising results in preclinical studies. The core structure, consisting of a benzyl (B1604629) group and a cyclohexylamine (B46788) moiety, allows for diverse chemical modifications, leading to a wide range of pharmacological properties.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways. Structure-activity relationship (SAR) studies have shown that substitutions on both the benzyl and cyclohexyl rings can significantly influence cytotoxic potency. For instance, the introduction of electron-donating or withdrawing groups on the aromatic ring can modulate activity.

Antimicrobial Activity

The this compound scaffold has also been explored for its antimicrobial properties. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilicity and steric bulk of the substituents on the core structure appear to play a crucial role in determining the antimicrobial spectrum and potency.

Neuropharmacological Activity

The structural similarity of this compound derivatives to known neuroactive compounds has prompted investigations into their neuropharmacological effects. These derivatives have shown potential in the context of neurodegenerative diseases by exhibiting neuroprotective properties and modulating neurotransmission. Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-benzyl-substituted di-O-benzyl aminodiol derivatives | MCF-7, A549, HeLa, etc. | Low micromolar range | [2] |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | 6.25 | [3] |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 | 8.18 | [3] |

| N-benzyl indole-derived hydrazone 5b | MDA-MB-231 | 0.0172 | [4] |

| Zelkovamycin analogue 21 | Huh-7 | >50 | [5] |

| Zelkovamycin analogue 22 | Huh-7 | >50 | [5] |

| Zelkovamycin analogue 23 | Huh-7 | >50 | [5] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives (compounds 17-20, 26, 37, 38) | Gram-positive and Gram-negative bacteria | 0.0005-0.032 | [6] |

| N-(4-hydroxybenzyl)-3-methylbut-2-enamide | E. coli | 10 | [7] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | E. coli | 10 | [7] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | E. coli | 10 | [7] |

| N-(4-isobutoxybenzyl)-3-methylbut-2-enamide | S. aureus | 10 | [7] |

| N-(4-isopropoxybenzyl)-3-methylbut-2-enamide | S. aureus | 20 | [7] |

| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 | [8] |

| N-benzyl-2,2,2-trifluoroacetamide | B. Cinerea | 31.25 | [8] |

| N-benzyl-2,2,2-trifluoroacetamide | T. mentagrophytes, Scopulariopsis sp., C. albicans, M. pachydermatis | 62.5 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols from the scientific literature.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives is through reductive amination.

Protocol: Reductive Amination

-

Reaction Setup: To a stirred solution of a cyclohexanone (B45756) derivative (1.0 eq) and a benzylamine (B48309) derivative (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol, add a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of compounds.

Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using appropriate software.

In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate a general synthesis workflow and a putative signaling pathway modulated by benzyl-containing compounds.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Putative signaling pathway modulated by this compound derivatives.

Disclaimer: The signaling pathway depicted is a putative mechanism based on the activities of structurally related benzyl derivatives.[9][10] The precise molecular targets and pathways for this compound derivatives require further investigation.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic accessibility of this scaffold allows for the generation of large libraries for high-throughput screening and SAR optimization. Future research should focus on elucidating the precise molecular mechanisms of action, particularly the identification of specific protein targets and signaling pathways. In vivo studies are also crucial to validate the preclinical efficacy and safety of these promising compounds for potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of this chemical space is likely to yield novel drug candidates with improved therapeutic profiles.

References

- 1. Augmentation of the Benzyl Isothiocyanate-Induced Antiproliferation by NBDHEX in the HCT-116 Human Colorectal Cancer Cell Line [mdpi.com]

- 2. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Antibacterial Activity Study of Para-Substituted Derivatives of N-Benzyl-3-Methylbuten-2-Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzylcyclohexanamine: A Technical Guide to its Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research directly investigating the mechanism of action of N-benzylcyclohexanamine in biological systems is currently limited. This guide provides an in-depth overview of its potential mechanisms based on its structural classification as an arylcyclohexylamine and the known biological activities of structurally related compounds. The experimental protocols detailed herein are proposed methodologies for investigating these putative mechanisms.

Executive Summary

This compound is a compound of interest due to its structural similarities to pharmacologically active molecules. As an arylcyclohexylamine, it is likely to interact with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, the presence of a benzylamine (B48309) moiety suggests a potential interaction with monoamine oxidase B (MAO-B). Analogous N-benzylamine derivatives have also demonstrated anti-inflammatory properties through the modulation of key signaling pathways. This document outlines these potential mechanisms of action, presents quantitative data from related compounds to provide context, and offers detailed experimental protocols to guide future research into the biological effects of this compound.

Potential Mechanisms of Action

NMDA Receptor Antagonism

This compound belongs to the arylcyclohexylamine class of compounds, which are well-documented as NMDA receptor antagonists.[1][2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory function. Arylcyclohexylamines typically act as non-competitive antagonists, binding to a site within the ion channel pore, thereby blocking the influx of Ca2+ and Na+ ions.[3] This action is responsible for the dissociative anesthetic and psychoactive effects observed with other members of this class, such as ketamine and phencyclidine (PCP).[2][3] It is hypothesized that this compound shares this primary mechanism of action.

Monoamine Oxidase B (MAO-B) Interaction

The this compound molecule contains a benzylamine substructure. Benzylamine is a known substrate for monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[4][5][6] It is plausible that this compound could also act as a substrate or an inhibitor of MAO-B, thereby affecting monoaminergic neurotransmission.

Anti-Inflammatory Effects via Signaling Pathway Modulation

Structurally similar compounds, such as N-benzyl-N-methyldecan-1-amine (BMDA), have been shown to possess anti-inflammatory properties.[7][8][9] These effects are mediated through the inhibition of pro-inflammatory signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[7][9] This inhibition leads to a reduction in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Given its N-benzylamine core, this compound may exhibit similar immunomodulatory activities.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, offering a comparative basis for potential efficacy.

Table 1: Inhibitory Concentration (IC50) of N-benzyl-N-methylamine Derivatives on Cytokine Production in LPS-stimulated THP-1 cells [7][8]

| Compound | Target Cytokine | IC50 (µM) |

| N-benzyl-N-methyldecan-1-amine (BMDA) | TNF-α | ~4 |

| N-benzyl-N-methyldecan-1-amine (BMDA) | IL-1β | ~2 |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | TNF-α | ~2 |

| Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA) | IL-1β | <1 |

Table 2: Binding Affinities (Ki) of Benzylamine Analogs for Human Monoamine Oxidase A and B [6]

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

| Benzylamine | 280 | 1.3 |

| 4-Methoxybenzylamine | 150 | 0.8 |

| 4-Chlorobenzylamine | 120 | 0.5 |

| 4-Trifluoromethylbenzylamine | 80 | 0.3 |

Proposed Experimental Protocols

The following are detailed methodologies for elucidating the mechanism of action of this compound.

Protocol 1: NMDA Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

This compound

-

Unlabeled MK-801 (for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, combine rat brain cortical membranes, [³H]MK-801 at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the 96-well filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: MAO-B Enzymatic Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Benzylamine (substrate)

-

This compound

-

Amplex Red MAO Assay Kit (or similar fluorescence-based detection system)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

To determine if it is a substrate, add MAO-B enzyme and varying concentrations of this compound to the wells of a 96-well plate. Add the Amplex Red working solution.

-

To determine if it is an inhibitor, add MAO-B enzyme, a fixed concentration of benzylamine (near its Km), and varying concentrations of this compound to the wells. Add the Amplex Red working solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

-

For substrate analysis, an increase in fluorescence indicates that this compound is being metabolized by MAO-B.

-

For inhibitor analysis, calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Protocol 3: Analysis of JNK, p38 MAPK, and NF-κB Signaling Pathways

Objective: To investigate the effect of this compound on key inflammatory signaling pathways.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations of Putative Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

References

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Neuropharmacological Effects of N-benzylcyclohexanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the potential neuropharmacological profile of N-benzylcyclohexanamine. Publicly available scientific literature on the specific biological effects of this compound is exceptionally scarce. Consequently, this guide infers potential activities based on its structural characteristics and the known pharmacology of related compounds. The methodologies and pathways described herein represent a framework for investigation rather than a summary of established data.

Executive Summary

This compound is a chemical entity combining a cyclohexylamine (B46788) moiety with an N-benzyl group.[1] While its synthesis and utility as a chemical intermediate are documented, its neuropharmacological properties remain largely unexplored.[1] Structurally, it belongs to the broader class of arylcyclohexylamines, a group known to contain compounds with significant central nervous system activity. However, its presence has been noted as a cutting agent in illicit 3,4-MDMA samples, suggesting it may be available through clandestine channels, although its own psychoactive properties are not characterized.[2][3] This guide outlines the structural features of this compound, discusses the pharmacology of related molecular classes to infer potential targets, and provides a comprehensive framework of experimental protocols required to elucidate its neuropharmacological profile.

Molecular Profile and Inferred Biological Targets

This compound's structure comprises two key pharmacophoric elements: the cyclohexylamine ring and the N-benzyl substituent. The arylcyclohexylamine scaffold is famously associated with N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP).[4] The N-benzyl group, on the other hand, is known to significantly influence affinity and efficacy at various receptors, particularly serotonergic (5-HT) systems, when appended to other psychoactive scaffolds like phenethylamines or tryptamines.[5][6][7]

Based on these structural components, the primary hypothetical targets for this compound would include:

-

NMDA Receptors: Potential for antagonist activity, similar to other arylcyclohexylamines.

-

Serotonin (B10506) Receptors (5-HT₂ Subfamily): The N-benzyl group often confers high affinity for 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[5][7]

-

Monoamine Transporters: Possible interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.[8]

-

Sigma Receptors (σ₁ and σ₂): A common secondary target for arylcyclohexylamines.

-

Acetylcholinesterase (AChE): Some dibenzylamine (B1670424) structures are known inhibitors of AChE.[9]

A systematic investigation is required to confirm and quantify interactions with these potential targets.

Proposed Framework for Neuropharmacological Investigation

A multi-tiered approach, beginning with in vitro screening and progressing to in vivo functional assays, is essential for characterizing a novel compound.

The initial step involves screening the compound against a panel of CNS targets to determine its binding affinity and functional activity.

3.1.1 Experimental Protocols

-

Radioligand Binding Assays: This method is used to determine the binding affinity (Kᵢ) of this compound for its potential targets. The general workflow involves incubating varying concentrations of the test compound with cell membranes expressing the target receptor and a specific radioligand. The displacement of the radioligand is measured to calculate the inhibitory constant (IC₅₀), which is then converted to the affinity constant (Kᵢ).

-

Functional Assays: These experiments determine whether the compound acts as an agonist, antagonist, or modulator at the target receptor.

-

Gq-Coupled Receptors (e.g., 5-HT₂A/2C): Intracellular calcium mobilization assays are performed in cells expressing the receptor. An increase in intracellular calcium upon compound application indicates agonist activity.[7]

-

Gi-Coupled Receptors (e.g., 5-HT₁A): [³⁵S]GTPγS binding assays are utilized. Agonist binding stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit, and the increase in radioactivity is measured.[5]

-

Ion Channels (e.g., NMDA Receptor): Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or oocytes expressing the receptor, are used to measure changes in ion flow in the presence of the compound.

-

Monoamine Transporters: Synaptosomes are used for uptake and release assays. Inhibition of the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine) or stimulation of their release is quantified.[5][8]

-

3.1.2 Hypothetical Data Presentation

Should experiments be conducted, the quantitative data should be organized for clear comparison. The following tables are examples of how such data would be presented.

Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM) of this compound

| Target | Radioligand | Kᵢ (nM) |

|---|---|---|

| NMDA | [³H]MK-801 | Data |

| σ₁ | --INVALID-LINK---Pentazocine | Data |

| σ₂ | [³H]DTG | Data |

| 5-HT₂A | [³H]Ketanserin | Data |

| 5-HT₂C | [³H]Mesulergine | Data |

| DAT | [³H]WIN 35,428 | Data |

| SERT | [³H]Paroxetine | Data |

| NET | [³H]Nisoxetine | Data |

Table 2: Hypothetical Functional Activities (EC₅₀/IC₅₀, nM) of this compound

| Assay | Target | Activity | Potency (nM) | Efficacy (% of Control) |

|---|---|---|---|---|

| Calcium Mobilization | 5-HT₂A | Agonist | EC₅₀ Data | Eₘₐₓ Data |

| [³⁵S]GTPγS Binding | 5-HT₁A | Agonist | EC₅₀ Data | Eₘₐₓ Data |

| [³H]DA Uptake | DAT | Inhibitor | IC₅₀ Data | Iₘₐₓ Data |

Visualizing Methodologies and Pathways

Diagrams are crucial for conceptualizing experimental workflows and potential mechanisms of action.

Proposed In Vivo and Behavioral Studies

Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's integrated physiological and behavioral effects.

-

Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Locomotor Activity: Assess stimulant, depressant, or biphasic effects on spontaneous movement in an open field test.

-

Prepulse Inhibition (PPI) of Startle: A test for sensorimotor gating, which can be disrupted by hallucinogenic or psychotomimetic compounds.

-

Drug Discrimination: Train animals to discriminate a known drug (e.g., PCP, LSD, or MDMA) from saline. Test whether this compound substitutes for the training drug, which would indicate a similar subjective effect.

-

Head-Twitch Response (Mice): A behavioral proxy for 5-HT₂A receptor activation.

Conclusion and Future Directions

This compound is a molecule of unknown neuropharmacological significance. Its structural relationship to known psychoactive classes, particularly arylcyclohexylamines and N-benzyl-substituted compounds, strongly suggests a potential for CNS activity. The lack of existing data presents a clear opportunity for novel research. The systematic framework proposed in this guide, from initial in vitro screening to targeted in vivo behavioral assays, provides a robust pathway for elucidating the compound's mechanism of action, potency, and potential effects. Such research is critical to understanding its safety profile and determining whether it represents a novel therapeutic lead or a potential substance of abuse.

References

- 1. Buy this compound.hydrochloride | 16350-96-2 [smolecule.com]

- 2. This compound.hydrochloride | 16350-96-2 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacology of site-specific cocaine abuse treatment agents: 2-substituted-6-amino-5-phenylbicyclo[2.2.2]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Arylcyclohexylamine Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylcyclohexylamine scaffold is a versatile pharmacophore that has given rise to a diverse range of compounds with significant pharmacological activity. From their origins as dissociative anesthetics to their exploration as potential therapeutics for a variety of central nervous system (CNS) disorders, arylcyclohexylamines continue to be a subject of intense interest in drug discovery.[1][2] This technical guide provides an in-depth exploration of the arylcyclohexylamine core, detailing its structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for its characterization. Quantitative data on receptor binding affinities are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations for researchers in the field.

Introduction: The Enduring Legacy of the Arylcyclohexylamine Scaffold

The story of arylcyclohexylamines in pharmacology began with the synthesis of phencyclidine (PCP) in the 1950s by Parke-Davis.[1] Initially developed as a dissociative anesthetic, its potent psychotomimetic side effects led to its discontinuation for human use. However, the discovery of its mechanism of action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor opened a new chapter in neuropharmacology.[3] This foundational understanding paved the way for the development of ketamine, a structurally related analogue with a more favorable clinical profile, which has found widespread use in anesthesia and, more recently, as a rapid-acting antidepressant.[1][2]

The core arylcyclohexylamine structure consists of a cyclohexylamine (B46788) ring with an aryl group attached to the same carbon as the amine.[1] This seemingly simple scaffold allows for extensive chemical modification at the aryl ring, the cyclohexyl ring, and the amine substituent. These modifications can dramatically alter the compound's pharmacological profile, leading to agents with varying degrees of activity at the NMDA receptor, dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), opioid receptors, and sigma receptors.[1] This "fine-tuning" of pharmacology through chemical synthesis makes the arylcyclohexylamine scaffold a rich area for drug discovery, with potential applications in anesthesia, analgesia, neuroprotection, and the treatment of psychiatric disorders.[1]

Mechanism of Action: Targeting the NMDA Receptor and Beyond

The primary mechanism of action for many arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[2]

NMDA Receptor Antagonism

Arylcyclohexylamines bind to a site within the ion channel of the NMDA receptor, often referred to as the "PCP site," thereby blocking the influx of Ca2+ ions.[2][4] This blockade is voltage-dependent, meaning the channel must be open for the drug to bind. The antagonism of NMDA receptors is responsible for the characteristic dissociative, anesthetic, and analgesic effects of these compounds.[1]

Downstream Signaling Pathways of NMDA Receptor Antagonism

The blockade of NMDA receptors by arylcyclohexylamines triggers a cascade of downstream signaling events that are believed to underlie their therapeutic effects, particularly their rapid antidepressant actions. A key consequence is an increase in extracellular glutamate, which leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5] This, in turn, initiates several intracellular signaling pathways:

-

Activation of the mTOR Pathway: The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of protein synthesis and synaptic plasticity. Activation of this pathway by arylcyclohexylamines leads to increased synthesis of synaptic proteins.[6]

-

Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. Arylcyclohexylamine-induced NMDA receptor blockade leads to increased BDNF expression and signaling through its receptor, TrkB.[5][6]

-

Deactivation of Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in the pathophysiology of depression. Its inhibition is another downstream effect of NMDA receptor antagonism.[5]

This complex interplay of signaling events ultimately leads to enhanced synaptogenesis and a reversal of the synaptic deficits observed in stress and depression.

Activity at Other Receptors

Beyond the NMDA receptor, many arylcyclohexylamines exhibit affinity for other CNS targets, which contributes to their complex pharmacological profiles.

-

Dopamine Transporter (DAT): Some arylcyclohexylamines are potent dopamine reuptake inhibitors, leading to stimulant effects.[1]

-

Opioid Receptors: Certain derivatives show significant affinity for mu- and kappa-opioid receptors, contributing to their analgesic properties.[1][7]

-

Sigma Receptors: Affinity for sigma-1 and sigma-2 receptors is also observed for some compounds, though the functional consequences are still being fully elucidated.[1]

Structure-Activity Relationships (SAR)

The pharmacological profile of arylcyclohexylamines can be systematically modified by altering their chemical structure.

Modifications of the Aryl Ring

-

Substitution Pattern: The position of substituents on the phenyl ring is critical. For example, a methoxy (B1213986) group at the 3-position of PCP (3-MeO-PCP) is well-tolerated, while a 4-methoxy substitution can significantly reduce NMDA receptor affinity.

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic systems, such as a thienyl ring, can increase PCP-like activity.[8]

Modifications of the Cyclohexyl Ring

-

Hydroxylation: The addition of a hydroxyl group to the cyclohexyl ring generally decreases both potency and efficacy.[8]

Modifications of the Amine Substituent

-

N-alkylation: Replacing the piperidine (B6355638) ring of PCP with smaller N-alkyl groups like methyl or ethyl can decrease potency but not efficacy.[8]

-

Ring Variation: Substitution of the piperidine ring with a pyrrolidine (B122466) or morpholine (B109124) ring tends to decrease potency.[8]

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki, in nM) of a selection of arylcyclohexylamines at various receptors. Lower Ki values indicate higher affinity.

Table 1: Binding Affinities at the NMDA Receptor (PCP Site)

| Compound | Ki (nM) |

| Phencyclidine (PCP) | 58.7 |

| Ketamine | 659 |

| Esketamine | 337 |

| Methoxetamine (MXE) | 259 |

| 3-MeO-PCP | 20 |

| 4-MeO-PCP | 1400 |

Data compiled from various sources.

Table 2: Binding Affinities at the Dopamine Transporter (DAT)

| Compound | Ki (nM) |

| Phencyclidine (PCP) | 2234 |

| Methoxetamine (MXE) | 3300 |

| 3-MeO-PCP | 216 |

Data compiled from various sources.

Table 3: Binding Affinities at Opioid and Sigma Receptors

| Compound | Receptor | Ki (nM) |

| Phencyclidine (PCP) | Sigma-1 | 136 |

| Phencyclidine (PCP) | Sigma-2 | 1960 |

| 3-HO-PCP | Mu-opioid | 39 |

| 3-HO-PCP | Kappa-opioid | 149 |

| 3-HO-PCP | Delta-opioid | 2380 |

Data compiled from various sources.

Experimental Protocols

General Synthesis of Arylcyclohexylamines

A common synthetic route to 1-arylcyclohexylamines involves the Grignard reaction of a substituted bromobenzene (B47551) with a 1-aminocyclohexanecarbonitrile (B112763) intermediate.[9]

In Vitro Assays

This assay determines the affinity of a test compound for the PCP binding site on the NMDA receptor.

Workflow:

Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration.

-

-

Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]TCP), and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Assays

This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Protocol:

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 52-55°C).[10]

-

Procedure:

-

Data Analysis: Compare the response latencies of animals treated with the test compound to those of a control group.

This model is used to screen for antidepressant-like effects by measuring the immobility time of a rodent in an inescapable cylinder of water.[12][13]

Protocol:

-

Apparatus: A transparent cylinder filled with water (25°C).[12]

-

Procedure:

-

Data Analysis: A decrease in immobility time in the treated group compared to the control group is indicative of an antidepressant-like effect.

Conclusion

The arylcyclohexylamine scaffold remains a highly productive platform for the discovery of novel CNS-active agents. Its rich structure-activity landscape and diverse pharmacological profile, centered on but not limited to NMDA receptor antagonism, offer numerous opportunities for the development of new therapeutics. A thorough understanding of the SAR, mechanisms of action, and appropriate experimental models is crucial for successfully navigating the complexities of this fascinating class of compounds and unlocking their full therapeutic potential. This guide provides a foundational resource for researchers dedicated to exploring the arylcyclohexylamine scaffold in their drug discovery endeavors.

References

- 1. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 3. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketamine - Wikipedia [en.wikipedia.org]

- 6. A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 13. lasa.co.uk [lasa.co.uk]

comprehensive literature review of N-benzylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine is a secondary amine that has garnered interest within the scientific community, primarily due to its structural relationship to psychoactive compounds and its identified role as a cutting agent in illicit drug preparations. This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and known biological context. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key chemical pathways to facilitate further investigation and understanding of this compound.

Chemical and Physical Properties

This compound, also known as N-cyclohexylbenzenemethanamine, is a chemical compound with the molecular formula C₁₃H₁₉N.[1] It exists as a free base and as a hydrochloride salt, with distinct physical properties. The hydrochloride salt is a neat solid soluble in acetonitrile (B52724), chloroform, and methanol.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₃H₁₉N | [3] |

| Molecular Weight | 189.30 g/mol | [3] |

| CAS Number | 4383-25-9 | [3] |

| Appearance | Colorless oil | |

| Melting Point | 149 °C | |

| Boiling Point | 195 °C (at 90 Torr) | |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | |

| pKa | 10.05 ± 0.20 (Predicted) | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | [2] |

| Molecular Formula | C₁₃H₁₉N • HCl | [2] |

| Molecular Weight | 225.8 g/mol | [2] |

| CAS Number | 16350-96-2 | [2] |

| Appearance | Neat solid | [2] |

| Solubility | Acetonitrile, Chloroform, Methanol | [2] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, with the most common methods being traditional alkylation and reductive amination.

Traditional Alkylation

This method involves the nucleophilic substitution reaction between cyclohexylamine (B46788) and a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Traditional Alkylation

-

Dissolve cyclohexylamine (3 mmol) and triethylamine (B128534) (3 mmol) in dry acetonitrile.

-

Add benzyl bromide (3.3 mmol) to the solution.

-

Stir the reaction mixture at 70°C for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Purify the crude product by flash chromatography to yield this compound.

Reductive Amination

Reductive amination provides an alternative route that avoids the use of benzyl halides. This two-step, one-pot synthesis involves the condensation of cyclohexylamine with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine. This method has been reported to achieve high yields of up to 95%.

Experimental Protocol: Reductive Amination

-

In a round-bottom flask, combine cyclohexanone (B45756) and pentylamine in a 1:1.2 molar ratio in 1,2-dichloroethane (B1671644) (DCE).

-

Add sodium triacetoxyborohydride (B8407120) (1.3 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.[4]

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene (B1212753) protons of the benzyl group. The protons on the cyclohexyl ring will appear as a complex multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl and cyclohexyl groups. For the related (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the carbons bonded to the nitrogen atom appear at δ (ppm) = 57.38, 57.28 (CH-N), and 50.21 (CH₂-N).[1]

| Assignment | ¹H NMR Chemical Shift (δ ppm) (Predicted) | ¹³C NMR Chemical Shift (δ ppm) (Predicted) |

| Aromatic C-H | 7.2-7.4 (m) | 127-140 |

| Benzyl CH₂ | ~3.8 (s) | ~50 |

| Cyclohexyl CH-N | ~2.5 (m) | ~57 |

| Cyclohexyl CH₂ | 1.0-2.0 (m) | 25-35 |

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amine like this compound is characterized by a single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[5] Other expected peaks include C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations. For a related compound, C-N stretching vibrations for the alkyl-amine and benzylamine (B48309) were observed at 1261 and 1026 cm⁻¹, and 1371 cm⁻¹, respectively.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350-3310 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 3000-2850 |

| C-N Stretch (aliphatic amine) | 1250-1020 |

| N-H Wag | 910-665 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation patterns typical for secondary amines. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[6] A common fragmentation for benzyl-containing compounds is the formation of the stable tropylium (B1234903) ion (m/z 91).[7] The molecular ion peak for a monoamine will have an odd m/z value.[6]

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-characterized in the scientific literature. Its primary documented role is as a cutting agent in illicit samples of 3,4-methylenedioxymethamphetamine (MDMA).[2] This suggests it may possess some psychoactive properties or physical characteristics that mimic those of MDMA.

Due to its structural similarity to other psychoactive amines, it is hypothesized that this compound may interact with neurotransmitter systems in the central nervous system.[8] However, specific studies on its binding affinity for neurotransmitter receptors or its effects on signaling pathways are currently lacking. Molecular docking simulations of related cyclohexylamine derivatives have suggested potential interactions with enzymes like butyrylcholinesterase.[8]

The metabolism of N-benzyl-tert-butylamine, a structurally related compound, has been studied in vitro, with metabolites including the corresponding nitrone and benzaldehyde.[9] It is plausible that this compound undergoes similar metabolic transformations.

Given the limited direct data, the following diagram represents a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for many psychoactive amines. This is a speculative pathway based on the compound's structure and its presence in illicit substances known to target such receptors.

Conclusion

This compound is a readily synthesizable secondary amine with well-defined chemical and physical properties. While its primary documented role is as an adulterant in illicit drugs, its structural features suggest potential for biological activity. This technical guide has summarized the current knowledge on its synthesis and characterization, providing detailed protocols and data to aid future research. The significant gap in the understanding of its pharmacology, toxicology, and specific interactions with biological signaling pathways highlights a clear need for further investigation. The information and methodologies presented herein provide a solid foundation for researchers to explore the potential applications and biological effects of this intriguing molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

N-benzylcyclohexanamine as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylcyclohexanamine is a secondary amine that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a flexible cyclohexyl ring and a sterically demanding benzyl (B1604629) group imparts specific reactivity and conformational properties, making it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this multifaceted scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N | [1][2] |

| Molecular Weight | 189.30 g/mol | [1][2] |

| Boiling Point | 195 °C (at 90 Torr) | [1] |

| Melting Point | 149 °C | [1] |

| Density (predicted) | 0.97 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 10.05 ± 0.20 | [1] |

| Solubility | Soluble in chloroform, methanol, acetonitrile. | [1][3] |

| Appearance | Colorless oil | [1] |

Synthesis of this compound

This compound can be efficiently synthesized through several methods, with reductive amination and direct alkylation being the most common. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for the synthesis of this compound, involving the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an imine intermediate, which is then reduced in situ. This method is often favored for its high yields and operational simplicity.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective option. Catalytic hydrogenation over metal catalysts is also a widely used approach.

Experimental Protocol: Reductive Amination using a Gold-based Catalyst

This protocol is adapted from a study on gold-catalyzed reductive amination.[4][5]

Materials:

-

Cyclohexanone

-

Benzylamine

-

4 wt% Au/CeO₂/TiO₂ catalyst

-

Hydrogen gas (H₂)

-

High-pressure reactor

Procedure:

-

To a high-pressure reactor, add cyclohexanone (0.13 mol/L initial concentration), benzylamine, toluene as the solvent, and the 4 wt% Au/CeO₂/TiO₂ catalyst (100 mg).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 30 bar with hydrogen.

-

Heat the reaction mixture to 100 °C with stirring.

-

Maintain the reaction at this temperature and pressure, monitoring the progress by an appropriate method (e.g., GC-MS).

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography if necessary.

Direct N-Alkylation

Direct alkylation involves the nucleophilic substitution of a benzyl halide with cyclohexylamine (B46788). This traditional Sₙ2 reaction is a straightforward method, though it can be prone to over-alkylation, leading to the formation of the tertiary amine. The choice of base and solvent is critical to optimize the yield of the desired secondary amine.

Experimental Protocol: Direct N-Alkylation

This protocol is a representative example of a direct alkylation procedure.

Materials:

-

Cyclohexylamine

-

Benzyl bromide

-

Triethylamine (B128534) (Et₃N)

-

Dry Acetonitrile (MeCN)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve cyclohexylamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.

-

Heat the solution to 70 °C.

-

Add benzyl bromide (3.3 mmol) dropwise to the heated solution.

-

Maintain the reaction mixture at 70 °C for 3-5 hours, with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The triethylamine hydrobromide salt can be removed by filtration.

-

The filtrate can be concentrated under reduced pressure, and the residue can be purified by column chromatography or distillation to yield this compound.

Comparison of Synthetic Methods

The selection of a synthetic route is a critical decision in process development. The following table summarizes a comparison of different methods for the synthesis of this compound, highlighting the impact of catalysts and reaction conditions on yield.

| Method | Reactants | Catalyst/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |

| Reductive Amination | Cyclohexanone, Benzylamine | 4 wt% Au/CeO₂/TiO₂ | Toluene | 100 | - | 79 | [4][6] |

| Reductive Amination | Cyclohexanone, Benzylamine | 4 wt% Au/TiO₂ | Toluene | 100 | - | 72 | [4][6] |

| Direct Alkylation | Cyclohexylamine, Benzyl bromide | - | Acetonitrile | 70 | 5 | 85-90 | |

| Direct Alkylation | Cyclohexylamine, Benzyl chloride | - | Toluene | 110 | 12 | 70-75 |

This compound as a Versatile Building Block

The synthetic utility of this compound extends far beyond its own preparation. Its secondary amine functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex and pharmacologically relevant molecules.

N-Acylation

The nitrogen atom of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and for the synthesis of molecules with potential biological activity.

Experimental Protocol: General N-Acylation

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride) or acid anhydride

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Non-nucleophilic base (e.g., pyridine, triethylamine)

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equiv) and a non-nucleophilic base (1.1 equiv) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.05 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing the organic layer with aqueous solutions to remove the base and any salts, followed by drying and concentration.

-

The crude amide can be purified by recrystallization or column chromatography.

Synthesis of Chiral Tertiary Amines

This compound can serve as a precursor for the synthesis of chiral tertiary amines, which are important scaffolds in medicinal chemistry. One notable example is the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, a chiral tertiary dibenzylamine (B1670424) with potential neuropharmacological applications.[7][8] This synthesis highlights the utility of this compound derivatives in more complex, multi-step synthetic sequences.

Caption: Synthetic pathway to a chiral tertiary dibenzylamine.

Precursor to Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

-

Isoquinolines: N-benzyl aromatic ketimines, which can be derived from N-benzylamines, can undergo Rh-catalyzed C-H activation and annulation to form substituted isoquinolines. Isoquinolines are a common structural motif in many natural products and pharmaceuticals.

-

Quinazolines: While not a direct reaction of this compound itself, the synthetic strategies used to build complex amines are relevant to the synthesis of quinazoline (B50416) precursors. For example, substituted anilines, which can be prepared through methods analogous to this compound synthesis, are key starting materials for various quinazoline syntheses.[9][10][11][12]

-

Tetrazoles and Thiadiazoles: The amine functionality of this compound can be incorporated into synthetic routes for five-membered heterocycles like tetrazoles and thiadiazoles. For instance, the synthesis of N-((tetrazol-5-yl)methyl)cyclohexanamine has been reported, starting from cyclohexylamine.[13] This demonstrates the potential to utilize the cyclohexylamine scaffold, and by extension, this compound derivatives, in the construction of these important heterocyclic rings which are often used as bioisosteres for carboxylic acids in drug design.[5][13][14][15]

Applications in Drug Development

The this compound scaffold and its close structural relatives, such as N-benzylpiperidine, are prevalent in a number of biologically active compounds and serve as a key pharmacophore in drug discovery.

Acetylcholinesterase (AChE) Inhibitors

Derivatives containing the N-benzylpiperidine moiety, which is structurally similar to this compound, have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The N-benzyl group in these inhibitors often engages in important π-π stacking or hydrophobic interactions within the active site of the enzyme.

Caption: Inhibition of acetylcholinesterase in the synaptic cleft.[13]

Dopamine (B1211576) Receptor Ligands

The this compound scaffold is also found in compounds targeting dopamine receptors. In particular, derivatives have been synthesized and evaluated as dopamine D2 receptor antagonists. D2 receptor antagonists are a major class of antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders. They act by blocking the action of dopamine at D2 receptors, thereby modulating dopaminergic signaling pathways that are often hyperactive in these conditions.[1]

The design of novel D2 receptor antagonists often involves modifying the structure of known ligands to improve their affinity, selectivity, and pharmacokinetic properties. The this compound framework provides a versatile platform for such modifications.

Caption: Mechanism of dopamine D2 receptor antagonism.[3]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the straightforward synthesis of a range of derivatives through reactions such as N-acylation and in its use as a precursor for more complex chiral molecules and heterocyclic systems. Furthermore, the N-benzyl amine motif is a key feature in a variety of pharmacologically active compounds, particularly in the development of acetylcholinesterase inhibitors and dopamine receptor ligands. The synthetic routes and applications detailed in this guide underscore the importance of this compound as a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Amines → Alkyls in 10 Minutes [synthesisspotlight.com]

- 11. researchgate.net [researchgate.net]

- 12. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stereoisomers of N-benzylcyclohexanamine and Their Potential Activity

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylcyclohexanamine, a secondary amine, serves as a structural scaffold with potential for diverse pharmacological applications. While the parent molecule is achiral, substitution on the cyclohexyl or benzyl (B1604629) moiety can introduce stereocenters, leading to various stereoisomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive overview of the potential stereoisomers of substituted this compound, detailed experimental protocols for their synthesis and separation, and methodologies for investigating their biological activity, drawing upon data from analogous compounds. The primary focus is on cis/trans diastereomers and enantiomers of N-benzyl-2-methylcyclohexanamine as a representative example, with proposed investigations into its potential as a modulator of the serotonin (B10506) 5-HT2A receptor and as an antifungal agent.

Introduction to Stereoisomerism in this compound Derivatives

This compound in its unsubstituted form does not possess any chiral centers and is therefore achiral. However, the introduction of a substituent on the cyclohexyl ring, for instance, a methyl group at the 2-position, gives rise to stereoisomerism. This substitution creates two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers).

The cis and trans diastereomers arise from the relative orientation of the benzylamino and methyl groups on the cyclohexane (B81311) ring. Within each diastereomeric pair, there exists a pair of non-superimposable mirror images, the enantiomers. The distinct three-dimensional arrangement of these isomers can lead to differential binding affinities with biological targets such as receptors and enzymes, resulting in varied pharmacological activities.[1][2]

Synthesis of N-benzyl-2-methylcyclohexanamine Stereoisomers

The synthesis of N-benzyl-2-methylcyclohexanamine can be achieved through reductive amination of 2-methylcyclohexanone (B44802) with benzylamine (B48309). This reaction typically yields a mixture of cis and trans diastereomers.

Experimental Protocol: Synthesis of a Mixture of cis- and trans-N-benzyl-2-methylcyclohexanamine

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methylcyclohexanone (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-N-benzyl-2-methylcyclohexanamine. The crude product can be purified by column chromatography on silica (B1680970) gel.

Separation of Stereoisomers

The separation of the synthesized mixture of stereoisomers is a critical step. Diastereomers (cis and trans) can often be separated by standard chromatographic techniques like column chromatography or fractional crystallization due to their different physical properties.[3][4] The separation of enantiomers requires chiral chromatography.[5][6][7]

Experimental Protocol: Chiral HPLC Separation of Enantiomers

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column. Polysaccharide-based CSPs such as Chiralpak® AD-H or Chiralcel® OD-H are often effective for separating amines.[8]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of a basic additive like diethylamine (B46881) (DEA) (e.g., 0.1%) is often necessary to improve peak shape for basic analytes.[7]

-

Method Development:

-

Initial Screening: Begin with an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% DEA at a flow rate of 1.0 mL/min.

-

Optimization: If separation is not achieved, systematically vary the ratio of hexane (B92381) to isopropanol (e.g., 95:5, 80:20). The type of alcohol modifier can also be changed (e.g., to ethanol).

-

-

Analysis: Dissolve the sample (either the cis or trans diastereomer isolate) in the mobile phase. Inject a small volume (e.g., 10 µL) onto the column. Monitor the elution of the enantiomers by UV detection at an appropriate wavelength (e.g., 254 nm).

Experimental Protocol: Chiral SFC Separation of Enantiomers

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[5][9]

-

Instrumentation: An SFC system with a UV detector and a suitable chiral column.

-

Mobile Phase: The primary mobile phase is supercritical CO₂. An organic co-solvent (modifier), typically methanol or ethanol, is added. Acidic or basic additives may be required. For amines, a common additive system is trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA).[5]

-

Method Development:

-

Screening: Use a gradient of 5% to 40% methanol in CO₂ over 5-10 minutes.

-

Optimization: Once separation is observed, optimize the gradient or switch to an isocratic method. Adjust the backpressure (typically 100-200 bar) and temperature (35-40°C) to fine-tune the separation.

-

-

Data Presentation: The results of the chiral separation should be presented in a clear, tabular format.

| Table 1: Chiral HPLC Separation Parameters and Results | |

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

| Analyte | Retention Time (min) |

| Enantiomer 1 | tR1 |

| Enantiomer 2 | tR2 |

| Resolution (Rs) | Calculated Value |

Investigation of Biological Activity

Based on the pharmacology of structurally related N-benzyl amines, two potential areas of biological activity for the stereoisomers of N-benzyl-2-methylcyclohexanamine are proposed for investigation: modulation of the serotonin 5-HT2A receptor and antifungal activity.[1][10]

Serotonin 5-HT2A Receptor Activity

N-benzylated phenethylamines are known to be potent 5-HT2A receptor agonists.[11] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[12]